molecular formula C23H31ClN8O B610475 Ribociclib hydrochloride CAS No. 1211443-80-9

Ribociclib hydrochloride

Katalognummer: B610475
CAS-Nummer: 1211443-80-9
Molekulargewicht: 471.0 g/mol
InChI-Schlüssel: JZRSIQPIKASMEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ribociclib hydrochloride, marketed under the brand name Kisqali, is a selective cyclin-dependent kinase inhibitor. It is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer. Developed by Novartis and Astex Pharmaceuticals, this compound received FDA approval in March 2017 .

Wirkmechanismus

Target of Action

Ribociclib hydrochloride, also known as LEE011 hydrochloride, primarily targets two proteins: cyclin-dependent kinase 4 and cyclin-dependent kinase 6 (CDK4 and CDK6) . These proteins play a crucial role in cell cycle regulation, particularly in the transition from the G1 (pre-DNA synthesis) phase to the S (DNA synthesis) phase .

Mode of Action

this compound acts as a selective inhibitor of CDK4 and CDK6 . By inhibiting these kinases, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), a tumor suppressor gene product . This inhibition results in the activation of the Rb protein, which in turn halts cell cycle progression .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cyclin D–CDK4/6–p16–retinoblastoma (Rb) pathway . This pathway is often disrupted in cancer, leading to abnormal cell proliferation . This compound’s inhibition of CDK4/6 prevents the hyperphosphorylation of Rb, thereby activating the Rb protein and inhibiting cell cycle progression .

Pharmacokinetics

this compound is orally bioavailable . After oral dosing, it is rapidly absorbed, with peak blood plasma levels reached within one to four hours . Steady-state concentrations are achieved after about eight days of repeated dosage .

Result of Action

The primary molecular and cellular effect of this compound’s action is the inhibition of cell cycle progression . By blocking CDK4 and CDK6, this compound prevents the phosphorylation of Rb, thereby activating the Rb protein and inhibiting the progression of the cell cycle . This results in the slowing or stopping of cancer cell growth .

Biochemische Analyse

Biochemical Properties

Ribociclib hydrochloride functions by inhibiting the activity of CDK4 and CDK6, enzymes that are essential for the progression of the cell cycle from the G1 phase to the S phase. By blocking these kinases, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), thereby halting cell cycle progression and inducing cell cycle arrest . This compound interacts with various biomolecules, including cyclin D, which forms a complex with CDK4/6, and the retinoblastoma protein, which is a key regulator of cell cycle progression .

Cellular Effects

This compound exerts significant effects on various cell types, particularly cancer cells. It induces G1 phase cell cycle arrest, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound also affects cell signaling pathways, such as the cyclin D-CDK4/6-p16-retinoblastoma pathway, which is often dysregulated in cancer . Additionally, this compound influences gene expression by modulating the activity of transcription factors that are regulated by the retinoblastoma protein .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of CDK4 and CDK6. By binding to these kinases, this compound prevents their interaction with cyclin D, thereby inhibiting their kinase activity . This inhibition leads to the dephosphorylation of the retinoblastoma protein, which in turn prevents the transcription of genes required for cell cycle progression . The compound’s ability to induce cell cycle arrest and apoptosis is a result of its direct interaction with CDK4/6 and its downstream effects on the retinoblastoma protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its efficacy can be influenced by factors such as degradation and long-term exposure . Studies have shown that prolonged treatment with this compound can lead to sustained cell cycle arrest and reduced cell proliferation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Lower doses of the compound have been shown to effectively induce cell cycle arrest and inhibit tumor growth without significant toxicity . Higher doses can lead to adverse effects, such as neutropenia and QT prolongation . The therapeutic window for this compound is therefore critical for maximizing its efficacy while minimizing toxicity .

Metabolic Pathways

This compound is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme . The metabolic pathways involved include hydroxylation, oxidation, and reduction, leading to the formation of various metabolites . These metabolites can have different pharmacological activities and contribute to the overall effects of the compound . The interaction of this compound with CYP3A4 and other enzymes is crucial for its biotransformation and elimination .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is a substrate for the P-glycoprotein (P-gp) efflux transporter, which limits its penetration into the brain . This compound is distributed extensively in tissues, with a high volume of distribution, indicating its ability to reach various cellular compartments . The localization and accumulation of the compound within specific tissues are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

This compound is localized primarily in the cytoplasm, where it exerts its inhibitory effects on CDK4 and CDK6 . The compound’s subcellular localization is critical for its activity, as it needs to be in proximity to its target kinases . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments . The precise localization of the compound within cells is essential for its effectiveness in inhibiting cell cycle progression and inducing cell cycle arrest .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ribociclib hydrochloride is synthesized through a multi-step process. The key steps involve the formation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the piperazine and cyclopentyl groups. The final step involves the formation of the hydrochloride salt. The synthetic route typically includes reactions such as Buchwald coupling, regioselective hydrodechlorination, and DMAP-catalyzed ester hydrolysis .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. Green chemistry principles are often employed to minimize the use of hazardous solvents and reagents. For instance, ethanol and dimethyl sulfoxide are preferred over more toxic solvents like dimethylformamide .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ribociclibhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen hydroxylierte und reduzierte Metaboliten sowie substituierte Derivate .

Wissenschaftliche Forschungsanwendungen

Ribociclibhydrochlorid hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Ribociclibhydrochlorid übt seine Wirkung aus, indem es selektiv die Zyklinkinase 4 und 6 (CDK4/6) hemmt. Diese Kinasen spielen eine entscheidende Rolle im Zellzyklusfortschritt, indem sie das Retinoblastomprotein phosphorylieren, was zur Zellteilung führt. Durch die Hemmung von CDK4/6 verhindert Ribociclib die Phosphorylierung des Retinoblastomproteins, wodurch der Zellzyklusfortschritt gestoppt und eine Zellzyklusarretierung in der G1-Phase induziert wird. Dieser Mechanismus ist besonders wirksam in hormonrezeptorpositiven Brustkrebszellen .

Vergleich Mit ähnlichen Verbindungen

Ribociclibhydrochlorid wird oft mit anderen CDK4/6-Inhibitoren wie Palbociclib und Abemaciclib verglichen. Während alle drei Verbindungen einen ähnlichen Wirkmechanismus aufweisen, unterscheiden sie sich in ihren pharmakokinetischen Profilen und Nebenwirkungsprofilen:

Ähnliche Verbindungen:

Ribociclibhydrochlorid zeichnet sich durch seine hohe Selektivität und Wirksamkeit in Kombinationstherapien aus, was es zu einer wertvollen Ergänzung des Arsenals von Krebsbehandlungen macht.

Biologische Aktivität

Ribociclib hydrochloride, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a significant therapeutic agent in oncology, particularly for treating hormone receptor-positive (HR+) and human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles, supported by relevant data and case studies.

Ribociclib functions primarily by inhibiting CDK4 and CDK6, which are critical for cell cycle progression. The cyclin D-CDK4/6 complex phosphorylates the retinoblastoma protein (pRb), leading to the release of E2F transcription factors that promote cell cycle progression from G1 to S phase. By inhibiting this phosphorylation, ribociclib causes cell cycle arrest in the G1 phase, thus reducing cellular proliferation in cancer cells.

Pharmacokinetics

  • Absorption : Ribociclib is rapidly absorbed with a mean absolute bioavailability of approximately 65.8% after a single oral dose of 600 mg. Steady-state concentrations are typically reached within eight days of daily dosing .
  • Distribution : The apparent volume of distribution at steady-state is about 1090 L, indicating extensive tissue distribution .
  • Metabolism : It undergoes extensive hepatic metabolism primarily via CYP3A4. The parent drug constitutes approximately 44% of total plasma exposure, with several metabolites contributing to the overall pharmacological profile .
  • Elimination : The elimination half-life ranges from 33 to 42 hours, allowing for once-daily dosing regimens .

Clinical Efficacy

Ribociclib has demonstrated significant clinical benefits in various trials:

  • MONALEESA-2 Trial : In this pivotal study, ribociclib combined with letrozole improved median progression-free survival (PFS) to 23.8 months compared to 13.0 months for the placebo group (hazard ratio [HR] = 0.55; p < 0.0001) .
  • MONALEESA-7 Trial : This trial reported a median overall survival (OS) of 58.7 months for patients treated with ribociclib compared to 48.0 months for those receiving placebo .

Safety Profile

While ribociclib is generally well-tolerated, it is associated with specific adverse effects:

  • Hepatotoxicity : Liver function should be monitored due to potential increases in liver enzymes. However, recent case studies indicate that ribociclib can be safely administered even in patients with hepatitis B without significant hepatotoxicity .
  • QT Prolongation : Ribociclib can cause concentration-dependent changes in QTcF interval; caution is advised when used with other QT-prolonging agents .

Case Report: Ribociclib in Hepatitis B Infection

A notable case involved a 45-year-old woman diagnosed with metastatic breast cancer and concurrent hepatitis B infection. After initiating treatment with ribociclib alongside antiviral therapy for hepatitis B, the patient showed stable liver function and a partial response in her oncological disease over a follow-up period of more than one year .

Summary Table of Clinical Trials

Trial NameTreatment RegimenMedian PFS (months)Median OS (months)Hazard Ratio
MONALEESA-2Ribociclib + Letrozole23.8Not reported0.55
MONALEESA-7Ribociclib + Aromatase InhibitorNot reported58.7Not reported
MONARCH-2Abemaciclib + FulvestrantNot reported46.7Not reported

Eigenschaften

IUPAC Name

7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N8O.ClH/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRSIQPIKASMEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211443-80-9
Record name Ribociclib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1211443809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIBOCICLIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63YF7YKW7E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.